N-(2-iodo-4,5-dimethoxybenzyl)acetamide

Description

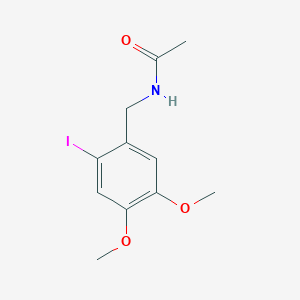

N-(2-Iodo-4,5-dimethoxybenzyl)acetamide is a substituted acetamide derivative characterized by a benzyl backbone functionalized with iodine at the 2-position and methoxy groups at the 4- and 5-positions. The molecular formula of the dimethylphenyl analog is C₁₀H₁₂INO (molecular weight: 289.11), with an acetamide group (-NH-C(=O)-CH₃) attached to the aromatic ring . The iodine atom and methoxy/methyl substituents likely influence its electronic, steric, and solubility profiles, distinguishing it from other acetamide derivatives.

Properties

CAS No. |

352545-29-0 |

|---|---|

Molecular Formula |

C11H14INO3 |

Molecular Weight |

335.14g/mol |

IUPAC Name |

N-[(2-iodo-4,5-dimethoxyphenyl)methyl]acetamide |

InChI |

InChI=1S/C11H14INO3/c1-7(14)13-6-8-4-10(15-2)11(16-3)5-9(8)12/h4-5H,6H2,1-3H3,(H,13,14) |

InChI Key |

PSZXZOFHSTWQCO-UHFFFAOYSA-N |

SMILES |

CC(=O)NCC1=CC(=C(C=C1I)OC)OC |

Canonical SMILES |

CC(=O)NCC1=CC(=C(C=C1I)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodo-4,5-dimethoxybenzyl)acetamide typically involves the iodination of a precursor compound followed by the introduction of the acetamide group. One common method involves the following steps:

Iodination: The precursor compound, 4,5-dimethoxybenzyl alcohol, is treated with iodine and a suitable oxidizing agent, such as sodium hypochlorite, to introduce the iodine atom at the 2-position of the benzene ring.

Acetamidation: The iodinated intermediate is then reacted with acetic anhydride in the presence of a base, such as pyridine, to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-iodo-4,5-dimethoxybenzyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form corresponding carboxylic acids.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amines.

Substitution: The iodine atom in the compound can be substituted with other functional groups, such as fluorine or chlorine, using appropriate halogenating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-chlorosuccinimide or N-bromosuccinimide.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

N-(2-iodo-4,5-dimethoxybenzyl)acetamide has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2-iodo-4,5-dimethoxybenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the iodine atom and methoxy groups enhances its binding affinity to these targets, leading to various biological effects. The compound may modulate the activity of enzymes or receptors, thereby influencing cellular processes and pathways.

Comparison with Similar Compounds

N-(2-Acetyl-4,5-dimethoxyphenethyl)acetamide (3a) and Benzamide (3b)

These compounds share the 4,5-dimethoxybenzyl motif but differ in the substituents at the 2-position (acetyl vs. iodo) and the terminal amide group (acetamide vs. benzamide). The benzamide derivative (3b) exhibits distinct spectral features, including ¹H-NMR signals at δ 7.34–7.47 (m, 4H) for the benzoyl aromatic protons, absent in simpler acetamides . The iodine atom in the target compound may confer greater steric hindrance and polarizability compared to the acetyl group in 3a/3b.

Meta-Substituted Trichloro-Acetamides

N-(3-X-phenyl)-2,2,2-trichloro-acetamides (X = CH₃, Cl, etc.) highlight the impact of electron-withdrawing substituents on crystal packing. For example, 3,5-(CH₃)₂C₆H₃NH-CO-CCl₃ crystallizes with two molecules per asymmetric unit, while chloro-substituted analogs adopt simpler monoclinic systems . The iodine and methoxy groups in the target compound may similarly modulate crystallinity, though its larger atomic radius could lead to distinct lattice parameters.

Pyridazinone-Based Acetamides

Compounds like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-6-oxo-pyridazin-1-yl]acetamide demonstrate how heterocyclic appendages influence receptor binding (e.g., FPR2 agonism) . The absence of a heterocycle in the target compound suggests divergent biological targets, though its iodine atom may enhance membrane permeability compared to bromine.

Physicochemical Properties

Solubility and Lipophilicity

The iodine atom in N-(2-iodo-4,5-dimethoxybenzyl)acetamide increases molecular weight and lipophilicity compared to non-halogenated analogs. For instance, N,N-dimethylacetamide (CAS 127-19-5) is highly polar and water-miscible due to its small size and lack of aromatic substituents . In contrast, the target compound’s aromatic ring and iodine substituent likely reduce aqueous solubility, favoring organic solvents.

Crystallinity and Solid-State Geometry

Meta-substituted trichloro-acetamides exhibit varied crystal systems (monoclinic, orthorhombic) depending on substituent electronic effects .

Antimicrobial and Antifungal Activity

Acetamide derivatives with sulfonylpiperazine groups (e.g., compound 47 ) show efficacy against gram-positive bacteria and fungi . The iodine substituent in the target compound may enhance antimicrobial activity via halogen bonding with microbial enzymes, though this remains speculative without direct testing.

Analgesic and Anti-Inflammatory Activity

N-Phenylacetamide sulphonamides like compound 35 exhibit analgesic activity comparable to paracetamol . The target compound’s benzyl group and iodine substituent could modulate cyclooxygenase (COX) inhibition or other pain pathways, but structural differences suggest divergent mechanisms.

Data Tables

Table 1: Structural and Physicochemical Comparison

*Predicted data based on analogous compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.